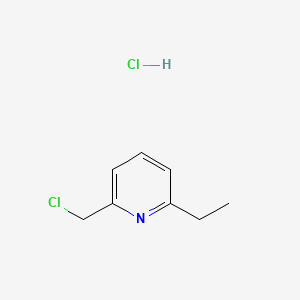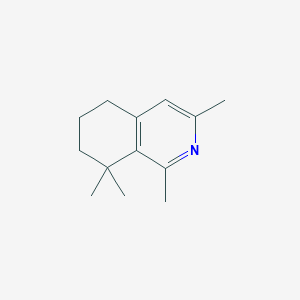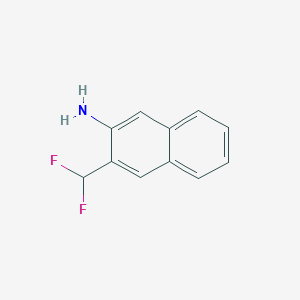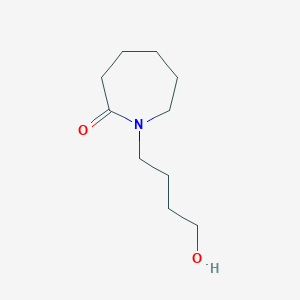![molecular formula C10H8N2O2 B11907032 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the quinazoline core. The dioxino ring is then introduced through a series of oxidation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.
2,3-dihydro-[1,4]-dioxino[2,3-f]quinazoline: Another similar compound with slight structural differences that can affect its reactivity and applications.
Uniqueness
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific dioxino ring fused to the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2 |
InChI-Schlüssel |
UTUAHNBGIKSTBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C3C=NC=NC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)






![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)






